molecular formula C22H22N4O3S B2816043 2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one CAS No. 606959-07-3

2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one

Cat. No. B2816043
CAS RN: 606959-07-3
M. Wt: 422.5
InChI Key: NXDVSCNERACSDG-UHFFFAOYSA-N
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Description

2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one, also known as SNS-032, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to become an effective therapeutic agent for various types of cancer.

Scientific Research Applications

Synthesis and Chemical Properties

  • DMAP Catalyzed Synthesis : A study outlines the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. This process involves room-temperature reactions, highlighting a method potentially related to synthesizing compounds similar to 2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one, emphasizing the importance of catalysts in the formation of complex heterocyclic compounds (Khashi, Davoodnia, & Lingam, 2015).

  • Antiallergy Agents : Research from 1999 described a novel route to synthesize 5-imino-5H-dipyrido[1,2-a; 2',3'-d]pyrimidines, indicating a potential application of similar compounds in developing antiallergy medications. This method bases on the Ullmann condensation, suggesting that derivatives of the subject compound may have medicinal chemistry applications (Rykowski & Pucko, 1999).

  • Nucleophilic Reactions : A 2008 study explored the synthesis of 2-imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones and their reactions with various nucleophiles, revealing insights into the reactivity and functionalization of pyrimidinone derivatives. This work underscores the chemical versatility and potential utility of compounds like this compound in synthetic organic chemistry (Jakubkienė et al., 2008).

  • Antimicrobial Activity : The synthesis and evaluation of fused pyrimidines for antimicrobial activity highlight the potential of pyrimidine derivatives as chemotherapeutic agents. This suggests that compounds structurally related to this compound could be explored for their antimicrobial properties (Bhuiyan et al., 2005).

  • Molecular Interactions and Magnetism : A study on the crystal structures and magnetic properties of nitronyl nitroxides and their imino analogs, including discussions on spin distribution and ferromagnetic intermolecular interactions, could provide a foundational understanding for exploring the magnetic properties of pyrimidine derivatives. This research implies that compounds like this compound may have applications in materials science or molecular electronics (Panthou et al., 1993).

properties

IUPAC Name

6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-4-11-25-20(23)18(30(28,29)16-8-5-14(2)6-9-16)12-17-21(25)24-19-10-7-15(3)13-26(19)22(17)27/h5-10,12-13,23H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDVSCNERACSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)C)C(=O)N4C=C(C=CC4=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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